8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine
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Overview
Description
8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine is a heterocyclic compound that features both an indazole and an imidazopyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine typically involves the formation of the indazole and imidazopyrazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the indazole ring can be synthesized via the reaction of o-phenylenediamine with a suitable aldehyde, followed by cyclization. The imidazopyrazine ring can be formed through the reaction of a pyrazine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 1H-indazole and its substituted derivatives.
Imidazopyrazine Derivatives: Compounds such as imidazo[1,2-a]pyrazine and its analogs.
Uniqueness
8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine is unique due to the combination of the indazole and imidazopyrazine rings, which imparts distinct chemical and biological properties. This dual-ring system can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14ClN5 |
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Molecular Weight |
287.75 g/mol |
IUPAC Name |
8-chloro-3-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C14H14ClN5/c1-19-11-4-2-3-9(10(11)7-18-19)14-17-8-12-13(15)16-5-6-20(12)14/h5-9H,2-4H2,1H3 |
InChI Key |
CJOIRMBXCBLJED-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)C3=NC=C4N3C=CN=C4Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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